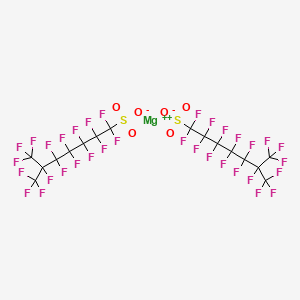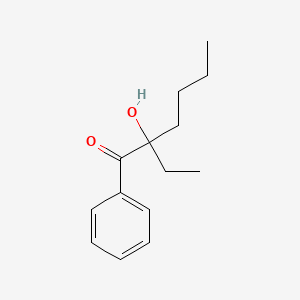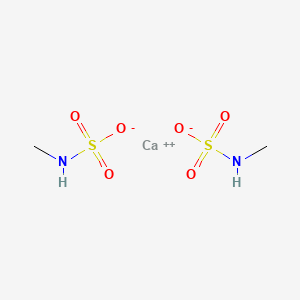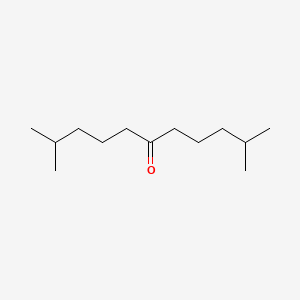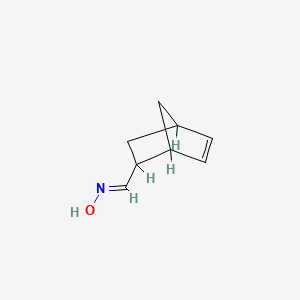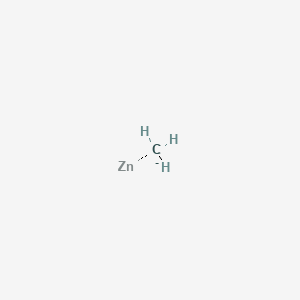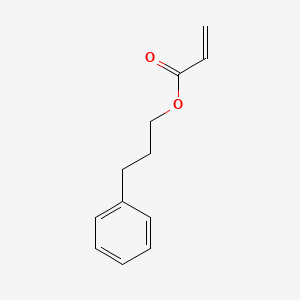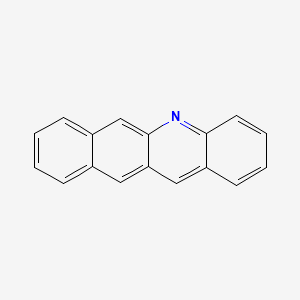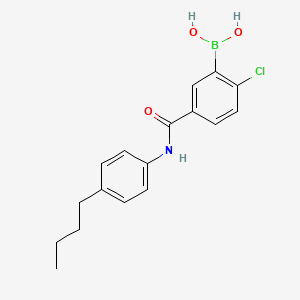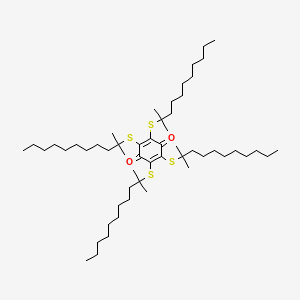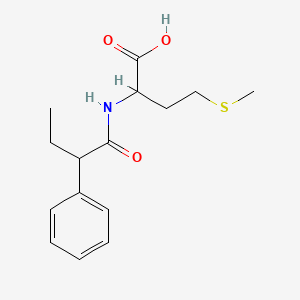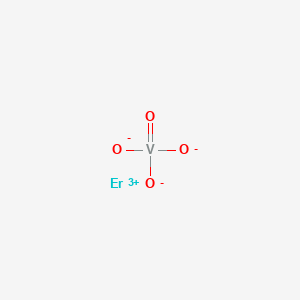
Erbium tetraoxide vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium tetraoxide vanadium can be synthesized through various methods. One common approach involves the reaction of erbium oxide (Er2O3) with vanadium pentoxide (V2O5) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves solid-state reactions between erbium oxide and vanadium oxide. The process requires precise control of temperature and atmosphere to achieve high purity and yield. Additionally, advanced techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Erbium tetraoxide vanadium undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxides of erbium and vanadium.
Reduction: Lower oxides or elemental forms of erbium and vanadium.
Substitution: Mixed metal oxides or salts.
Applications De Recherche Scientifique
Erbium tetraoxide vanadium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic components
Mécanisme D'action
The mechanism of action of erbium tetraoxide vanadium involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. In industrial applications, its unique electronic and optical properties enable it to enhance the performance of materials and devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erbium(III) oxide (Er2O3): A common oxide of erbium with similar electronic properties.
Vanadium pentoxide (V2O5): A widely used vanadium compound with catalytic properties.
Erbium(III) chloride (ErCl3): A halide compound of erbium used in various chemical applications.
Uniqueness
Erbium tetraoxide vanadium stands out due to its combination of erbium and vanadium, which imparts unique electronic, optical, and catalytic properties. This makes it particularly valuable in applications requiring high performance and precision .
Propriétés
Numéro CAS |
13596-17-3 |
|---|---|
Formule moléculaire |
ErO4V |
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
erbium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Er.4O.V/q+3;;3*-1; |
Clé InChI |
VHHVCRFBMSCXLY-UHFFFAOYSA-N |
SMILES canonique |
[O-][V](=O)([O-])[O-].[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



